6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorinated alkoxy group attached to the tetrahydroisoquinoline core. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoroalkoxy Group: The fluorinated alkoxy group can be introduced via nucleophilic substitution reactions. For instance, 2-fluoro-2-methylpropanol can be reacted with a suitable leaving group on the tetrahydroisoquinoline core under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to dihydroisoquinoline or isoquinoline derivatives.
Substitution: The fluorinated alkoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline or isoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The fluorinated alkoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chloro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-(2-Bromo-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
The presence of the fluorinated alkoxy group in 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and non-halogenated analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(2-fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c1-13(2,14)9-16-12-4-3-11-8-15-6-5-10(11)7-12;/h3-4,7,15H,5-6,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUDOBNQVTXEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=C(CNCC2)C=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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